
Application Notes and Protocols: Measuring
Niclosamide-Induced Changes in Mitochondrial

Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Niclosamide sodium

Cat. No.: B12710930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant interest for its

potential as a repurposed anti-cancer agent.[1] Its mechanism of action involves the uncoupling

of mitochondrial oxidative phosphorylation, leading to a disruption of the mitochondrial

membrane potential (ΔΨm), inhibition of ATP synthesis, and interruption of cellular energy

metabolism.[1][2] The dissipation of ΔΨm is a key indicator of mitochondrial dysfunction and an

early hallmark of apoptosis. Therefore, accurate measurement of Niclosamide-induced

changes in ΔΨm is crucial for understanding its anti-cancer activity and for the development of

novel therapeutics.

These application notes provide detailed protocols for three common fluorescent probe-based

assays to measure changes in mitochondrial membrane potential induced by Niclosamide: the

JC-1, TMRM, and TMRE assays.

Principle of Mitochondrial Membrane Potential
Measurement
The mitochondrial membrane potential is a key parameter of mitochondrial function. In healthy,

respiring cells, the electron transport chain pumps protons from the mitochondrial matrix to the
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intermembrane space, creating an electrochemical gradient. This results in a negative charge

on the inner mitochondrial membrane relative to the cytoplasm. The assays described here

utilize cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent

manner. A decrease in ΔΨm, as induced by Niclosamide, results in a reduced accumulation of

these dyes, which can be quantified by measuring the change in fluorescence.

Data Presentation: Quantitative Effects of
Niclosamide on Mitochondrial Membrane Potential
The following table summarizes quantitative data from various studies on the effect of

Niclosamide on mitochondrial membrane potential in different cell lines.
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Cell Line Assay

Niclosamid
e
Concentrati
on (µM)

Incubation
Time

Observed
Effect on
ΔΨm

Reference

Cholangiocar

cinoma

(CCA) Cells

(KKU-100

and KKU-

213A)

TMRE
IC25, IC50,

IC75
48 hours

Dose-

dependent

decrease in

TMRE

fluorescence

intensity.

[1]

Human

Chondrosarc

oma Cells

(SW1353 and

CAL78)

JC-1 0.6, 1.2, 2.0 24 hours

Dose-

dependent

decrease in

the red/green

fluorescence

ratio.

[3]

Myeloma

Cells (H929

and JJN3)

TMRE 3.2 5 minutes

Rapid

decrease in

TMRE

fluorescence

intensity.

[2]

Myeloma

Cells
JC-1 Not Specified 4 hours

Increase in

green

fluorescence,

indicating

loss of ΔΨm.

[2]

Gastric

Cancer Cells

(HGC-27 and

MKN-74)

JC-1
0.5, 1, 2, 2.5,

5, 10
48 hours

Dose-

dependent

increase in

green

fluorescence.

[4]

HeLa Cells JC-1 10 8 hours Significant

increase in

mitochondrial

[5]
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depolarizatio

n (from 14%

to 60%).

Experimental Protocols
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a widely used method to monitor mitochondrial health. JC-1 is a ratiometric

dye that exists as green fluorescent monomers at low concentrations (in the cytoplasm and in

mitochondria with low ΔΨm) and forms red fluorescent "J-aggregates" in healthy mitochondria

with high ΔΨm. A decrease in the red/green fluorescence ratio is indicative of mitochondrial

depolarization.

Materials:

JC-1 dye

Cell culture medium

Phosphate-buffered saline (PBS)

Black, clear-bottom 96-well plates (for plate reader) or appropriate plates/slides for

microscopy/flow cytometry

Niclosamide stock solution

Positive control (e.g., FCCP or CCCP)

Fluorescence plate reader, fluorescence microscope, or flow cytometer

Protocol:

Cell Seeding: Seed cells in a 96-well plate (or other suitable vessel) and allow them to

adhere overnight.

Compound Treatment: Treat cells with various concentrations of Niclosamide for the desired

duration. Include untreated cells as a negative control and cells treated with a known
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mitochondrial uncoupler like FCCP (e.g., 10 µM for 10-30 minutes) as a positive control.

JC-1 Staining:

Prepare a fresh JC-1 staining solution at a final concentration of 1-10 µg/mL in pre-

warmed cell culture medium.

Remove the culture medium from the cells and add the JC-1 staining solution.

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

Washing:

Carefully remove the staining solution.

Wash the cells once or twice with pre-warmed PBS or assay buffer.

Fluorescence Measurement:

Fluorescence Plate Reader: Measure the fluorescence intensity of J-aggregates (red) at

Ex/Em ~560/595 nm and JC-1 monomers (green) at Ex/Em ~485/535 nm. The ratio of red

to green fluorescence is calculated to determine the change in ΔΨm.

Fluorescence Microscopy: Observe the cells using appropriate filter sets for red and green

fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic or

depolarized cells will show green fluorescence.

Flow Cytometry: Analyze the cells on a flow cytometer. Healthy cells will be predominantly

in the red fluorescence channel (e.g., FL2), while cells with depolarized mitochondria will

shift to the green fluorescence channel (e.g., FL1).

TMRM/TMRE Assay for Mitochondrial Membrane
Potential
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE)

are cell-permeant, cationic, red-orange fluorescent dyes that accumulate in active

mitochondria. A decrease in mitochondrial membrane potential results in a decrease in the

fluorescence intensity of these dyes within the mitochondria.
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Materials:

TMRM or TMRE dye

Cell culture medium

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Black, clear-bottom 96-well plates or appropriate imaging dishes/slides

Niclosamide stock solution

Positive control (e.g., FCCP or CCCP)

Fluorescence plate reader, fluorescence microscope, or flow cytometer

Protocol:

Cell Seeding: Seed cells in a suitable vessel and allow them to adhere.

Compound Treatment: Treat cells with the desired concentrations of Niclosamide for the

specified time. Include negative and positive controls.

TMRM/TMRE Staining:

Prepare a working solution of TMRM or TMRE in pre-warmed cell culture medium. The

final concentration typically ranges from 20-200 nM.

Remove the culture medium and add the TMRM/TMRE staining solution to the cells.

Incubate for 20-30 minutes at 37°C, protected from light.

Washing (Optional but Recommended for Microscopy):

Gently wash the cells once or twice with pre-warmed PBS or HBSS to remove the dye

from the medium.

Fluorescence Measurement:
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Fluorescence Plate Reader: Measure the fluorescence intensity at Ex/Em ~549/575 nm.

Fluorescence Microscopy: Image the cells using a rhodamine or TRITC filter set. A

decrease in the intensity of mitochondrial fluorescence indicates depolarization.

Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence in the

appropriate red channel.

Visualizations
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Caption: Niclosamide acts as a protonophore, dissipating the mitochondrial proton gradient.

Experimental Workflow for Measuring ΔΨm
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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